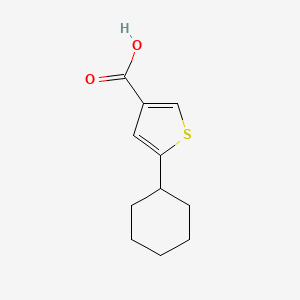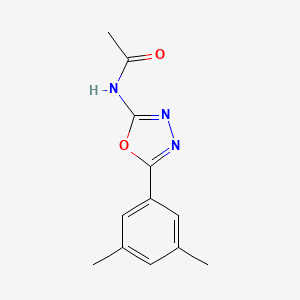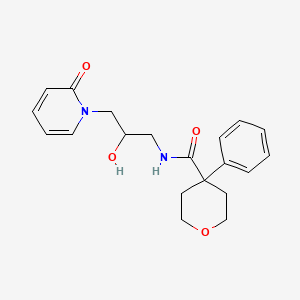
5-Cyclohexylthiophene-3-carboxylic acid
Descripción general
Descripción
5-Cyclohexylthiophene-3-carboxylic acid is an aromatic heterocyclic organic compound . It has the molecular formula C11H14O2S .
Molecular Structure Analysis
The InChI code for 5-Cyclohexylthiophene-3-carboxylic acid is 1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) . The molecular weight of the compound is 210.3 .
Physical And Chemical Properties Analysis
5-Cyclohexylthiophene-3-carboxylic acid is a powder . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Fluorescent Sensors for Protein Detection
A derivative closely related to 5-Cyclohexylthiophene-3-carboxylic acid, termed 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid (3TC6A), was synthesized and evaluated as a fluorescent biosensor. It demonstrated significant potential in detecting proteins such as Bovine Serum Albumin (BSA) and Lectin from Triticum, showing enhanced fluorescence upon binding. The photophysical properties of this terthiophene carboxylic acid, including its fluorescence response to protein concentration, highlight its application in protein analysis. The fluorescence enhancement observed with BSA and Lectin from Triticum suggests the potential for developing sensitive assays for protein detection and quantification, leveraging the unique optical properties of thiophene derivatives (Jingqiu Hu, Bing Xia, Michael S. Elioff, 2016).
Synthesis and Characterization of Functionalized Polymers
Research into terthiophene-3′-carboxylic acid (TTCA), another compound related to 5-Cyclohexylthiophene-3-carboxylic acid, explores its use as a precursor for synthesizing functionalized polyterthiophenes. Simple preparation methods were developed for TTCA, leading to its polymerization on a glassy carbon electrode. The resulting polymer displayed unique electrical and optical properties, including increased conductivity upon full oxidation and fast electrochromic switching. These findings underscore the utility of thiophene carboxylic acids in developing advanced materials for electronic applications, highlighting their relevance in creating conducting polymers with tailored functionalities (Tae-Young Lee, Y. Shim, S. Shin, 2002).
Photoremovable Protecting Group for Carboxylic Acids
The study of 2,5-dimethylphenacyl (DMP) esters, which are structurally distinct but functionally relevant to 5-Cyclohexylthiophene-3-carboxylic acid, revealed their application as photoremovable protecting groups for carboxylic acids. Upon irradiation, DMP esters release the corresponding free carboxylic acids, demonstrating the potential of using light-sensitive groups in organic synthesis and biochemistry. This work contributes to the field of "caged compounds," offering a method to control the release of active molecules in a spatial and temporal manner, which is crucial for studying biological processes and developing new therapeutic strategies (M. Zabadal, A. P. Pelliccioli, P. Klán, J. Wirz, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
5-cyclohexylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCCTDMPNWUNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexylthiophene-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)
![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)
![3-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one](/img/structure/B2774965.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B2774966.png)
![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2774969.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)


![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)



